TG11-77 hydrochloride

Descripción general

Descripción

Clorhidrato de TG11-77: es un antagonista permeable al cerebro del subtipo de receptor de prostaglandina E2 EP2. Es conocido por su alta potencia y selectividad, lo que lo convierte en un compuesto valioso en el estudio de enfermedades del sistema nervioso central y trastornos inflamatorios .

Mecanismo De Acción

El clorhidrato de TG11-77 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor EP2. Este receptor participa en la vía de señalización de la prostaglandina E2, que juega un papel crucial en la inflamación y otros procesos fisiológicos. Al inhibir el receptor EP2, el clorhidrato de TG11-77 reduce la expresión de genes y proteínas proinflamatorias, atenuando así las respuestas inflamatorias .

Análisis Bioquímico

Biochemical Properties

TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the EP2 receptor and inhibits its activity .

Cellular Effects

This compound has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de TG11-77 implica la formación de 2-((4,6-dimetilpiridin-2-il)amino)-N-(2-(2-metil-1H-indol-3-il)etil)pirimidina-5-carboxamida, seguida de su conversión a la sal de clorhidrato. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y temperaturas controladas para garantizar la pureza y el rendimiento del producto final .

Métodos de producción industrial: La producción industrial de clorhidrato de TG11-77 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Esto a menudo incluye el uso de reactores automatizados y sistemas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de TG11-77 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran clorhidrato de TG11-77 incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO) y la solución salina tamponada con fosfato (PBS) a pH 7.2. Las reacciones se llevan a cabo normalmente a temperaturas controladas para garantizar la estabilidad del compuesto .

Productos principales: Los productos principales formados a partir de las reacciones del clorhidrato de TG11-77 dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados del compuesto original, mientras que las reacciones de oxidación y reducción pueden provocar cambios en los grupos funcionales presentes .

Aplicaciones Científicas De Investigación

Química: En química, el clorhidrato de TG11-77 se utiliza como un antagonista selectivo para estudiar el papel del receptor EP2 en diversas vías bioquímicas. Su alta selectividad y potencia lo convierten en una herramienta valiosa para comprender las interacciones receptor-ligando .

Biología: En la investigación biológica, el clorhidrato de TG11-77 se utiliza para investigar el papel del receptor EP2 en la neuroinflamación y otros procesos celulares. Se ha demostrado que inhibe la expresión de genes que codifican COX-2, IL-1β e IL-6, que están involucrados en las respuestas inflamatorias .

Medicina: En la investigación médica, el clorhidrato de TG11-77 se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema nervioso central, como la enfermedad de Alzheimer. Ha demostrado la capacidad de reducir la neuroinflamación y mejorar la función cognitiva en modelos animales .

Industria: En la industria farmacéutica, el clorhidrato de TG11-77 se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor EP2. Su alta selectividad y permeabilidad al cerebro lo convierten en un candidato prometedor para tratar diversos trastornos neurológicos e inflamatorios .

Comparación Con Compuestos Similares

Compuestos similares:

- Antagonistas del receptor EP4

- Antagonistas del receptor DP1

- Antagonistas del receptor IP

Comparación: El clorhidrato de TG11-77 es único en su alta selectividad para el receptor EP2 sobre otros receptores prostanoides como los receptores EP4, DP1 e IP. Esta selectividad es crucial para su eficacia en la orientación de vías específicas sin afectar otros receptores, lo que reduce el riesgo de efectos secundarios .

Propiedades

IUPAC Name |

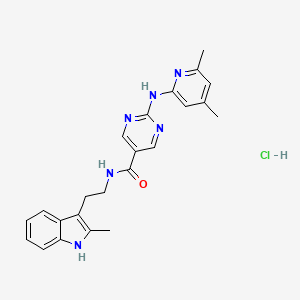

2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHQNXHZXZHWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.